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molecular formula C10H11FO2 B2927769 3-(3-Fluorophenyl)butanoic acid CAS No. 1042815-12-2

3-(3-Fluorophenyl)butanoic acid

Cat. No. B2927769
M. Wt: 182.194
InChI Key: CVFYWUHOFYTCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206143B2

Procedure details

A crude solution of 3-(3-fluorophenyl)butyric acid ethyl ester, 10.1 g, 48 mmol] in ethanol (50 mL) was treated with 10 M NaOH solution (50 mL, 857 mmol). The reaction mixture was refluxed overnight. The reaction mixture was dried under reduced pressure in order to get rid of the ethyl alcohol. The resulting residue was re-dissolved in 150 mL of water. The mixture was transferred to a separatory funnel using water (50 mL) and diethyl ether (200 mL). The mixture was equilibrated and the ether layer was removed. The aqueous layer was acidified by HCl solution (pH˜2) and extracted with diethyl ether (300 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. This afforded 8.1 g of an orange viscous oil, 3-(3-fluorophenyl)butyric acid (92.6% yield). This material was determined to be 100% pure by GC/MS analysis.
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-fluorophenyl)butyric acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
orange viscous oil
Quantity
8.1 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[CH2:5][CH:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)[CH3:7])C.[OH-].[Na+].C(OCC)C>C(O)C.O>[F:14][C:10]1[CH:9]=[C:8]([CH:6]([CH3:7])[CH2:5][C:4]([OH:15])=[O:3])[CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-(3-fluorophenyl)butyric acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(C)C1=CC(=CC=C1)F)=O
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
orange viscous oil
Quantity
8.1 g
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was dried under reduced pressure in order
CUSTOM
Type
CUSTOM
Details
to get rid of the ethyl alcohol
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the ether layer was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(CC(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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